molecular formula C26H18F3N3O4 B11264314 2-(3,4-dimethoxyphenyl)-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}isoquinolin-1(2H)-one

2-(3,4-dimethoxyphenyl)-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}isoquinolin-1(2H)-one

Cat. No.: B11264314
M. Wt: 493.4 g/mol
InChI Key: YYFYNCRIZVQPFA-UHFFFAOYSA-N
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Description

2-(3,4-DIMETHOXYPHENYL)-4-{3-[3-(TRIFLUOROMETHYL)PHENYL]-1,2,4-OXADIAZOL-5-YL}-1,2-DIHYDROISOQUINOLIN-1-ONE is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology This compound is characterized by its unique structure, which includes a dihydroisoquinolinone core, a trifluoromethylphenyl group, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-DIMETHOXYPHENYL)-4-{3-[3-(TRIFLUOROMETHYL)PHENYL]-1,2,4-OXADIAZOL-5-YL}-1,2-DIHYDROISOQUINOLIN-1-ONE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Dihydroisoquinolinone Core: This step involves the cyclization of an appropriate precursor, such as a phenethylamine derivative, under acidic or basic conditions.

    Introduction of the Oxadiazole Ring: The oxadiazole ring is introduced through a cyclization reaction involving a hydrazide and a carboxylic acid derivative.

    Attachment of the Trifluoromethylphenyl Group: This step is achieved through a coupling reaction, such as Suzuki-Miyaura coupling, using a trifluoromethylphenyl boronic acid and a suitable halide precursor.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-DIMETHOXYPHENYL)-4-{3-[3-(TRIFLUOROMETHYL)PHENYL]-1,2,4-OXADIAZOL-5-YL}-1,2-DIHYDROISOQUINOLIN-1-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(3,4-DIMETHOXYPHENYL)-4-{3-[3-(TRIFLUOROMETHYL)PHENYL]-1,2,4-OXADIAZOL-5-YL}-1,2-DIHYDROISOQUINOLIN-1-ONE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(3,4-DIMETHOXYPHENYL)-4-{3-[3-(TRIFLUOROMETHYL)PHENYL]-1,2,4-OXADIAZOL-5-YL}-1,2-DIHYDROISOQUINOLIN-1-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interaction with Receptors: Modulating the activity of receptors, such as G-protein coupled receptors or ion channels.

    Influencing Gene Expression: Affecting the expression of genes involved in various cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: A compound with similar structural features but different functional groups.

    Diethyl 2-(3-trifluoromethylphenyl)malonate: Another compound containing a trifluoromethylphenyl group but with a different core structure.

Uniqueness

2-(3,4-DIMETHOXYPHENYL)-4-{3-[3-(TRIFLUOROMETHYL)PHENYL]-1,2,4-OXADIAZOL-5-YL}-1,2-DIHYDROISOQUINOLIN-1-ONE is unique due to its combination of a dihydroisoquinolinone core, an oxadiazole ring, and a trifluoromethylphenyl group

Properties

Molecular Formula

C26H18F3N3O4

Molecular Weight

493.4 g/mol

IUPAC Name

2-(3,4-dimethoxyphenyl)-4-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]isoquinolin-1-one

InChI

InChI=1S/C26H18F3N3O4/c1-34-21-11-10-17(13-22(21)35-2)32-14-20(18-8-3-4-9-19(18)25(32)33)24-30-23(31-36-24)15-6-5-7-16(12-15)26(27,28)29/h3-14H,1-2H3

InChI Key

YYFYNCRIZVQPFA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)N2C=C(C3=CC=CC=C3C2=O)C4=NC(=NO4)C5=CC(=CC=C5)C(F)(F)F)OC

Origin of Product

United States

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